molecular formula C26H18N6O2S B11192891 2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11192891
M. Wt: 478.5 g/mol
InChI Key: KVWRPDUZXUVKTL-UHFFFAOYSA-N
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Description

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of triazole, pyrido, and naphthyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the initial formation of the triazole ring, followed by the introduction of the benzylsulfanyl group. The pyrido[4,3-b][1,6]naphthyridine core is then constructed through a series of cyclization reactions. The final step involves the coupling of the triazole and naphthyridine moieties under specific conditions, such as the presence of a base like potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in solvents such as methanol or dichloromethane .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and substituted derivatives of the original compound.

Scientific Research Applications

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the naphthyridine core can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(benzylsulfanyl)-1H-1,2,4-triazol-5-yl]-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of triazole, benzylsulfanyl, and naphthyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H18N6O2S

Molecular Weight

478.5 g/mol

IUPAC Name

2-(3-benzylsulfanyl-1H-1,2,4-triazol-5-yl)-8-phenylpyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C26H18N6O2S/c33-23-19-15-20-22(27-21(19)11-13-31(23)18-9-5-2-6-10-18)12-14-32(24(20)34)25-28-26(30-29-25)35-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,28,29,30)

InChI Key

KVWRPDUZXUVKTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NNC(=N2)N3C=CC4=C(C3=O)C=C5C(=N4)C=CN(C5=O)C6=CC=CC=C6

Origin of Product

United States

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